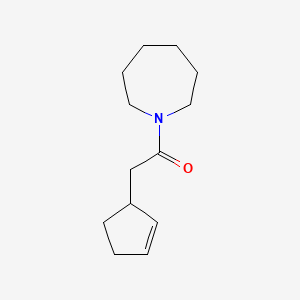![molecular formula C19H16N2O3S B7515615 N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide, also known as BCI, is a small molecule inhibitor of the protein kinase CK2. CK2 is a constitutively active serine/threonine kinase that is involved in multiple cellular processes, including cell proliferation, differentiation, and apoptosis. BCI has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential therapeutic agent for a variety of diseases.
作用機序
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide inhibits CK2 activity by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to be a competitive inhibitor of CK2, meaning that it competes with ATP for binding to the kinase.
Biochemical and physiological effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of beta-amyloid accumulation. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been shown to reduce viral replication in vitro and in vivo. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
実験室実験の利点と制限
One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide in lab experiments is its high specificity for CK2. This allows researchers to selectively inhibit CK2 activity without affecting other kinases. However, one limitation of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide is its relatively low potency compared to other CK2 inhibitors. This can make it difficult to achieve complete inhibition of CK2 activity in some experimental systems.
将来の方向性
There are a number of future directions for research on N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide and CK2 inhibition. One area of interest is the development of more potent and selective CK2 inhibitors. This could lead to the development of more effective therapies for cancer, neurodegenerative diseases, and viral infections. Another area of interest is the identification of new substrates and downstream signaling pathways regulated by CK2. This could provide new insights into the role of CK2 in cellular processes and lead to the development of new therapeutic targets. Finally, the development of new animal models for CK2 inhibition could help to elucidate the in vivo effects of N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide and other CK2 inhibitors.
合成法
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide can be synthesized using a variety of methods, including the classical Hantzsch synthesis and the modified Hantzsch synthesis. The classical Hantzsch synthesis involves the condensation of 2-aminobenzothiazole, ethyl acetoacetate, and benzaldehyde in the presence of ammonium acetate and ethanol. The modified Hantzsch synthesis involves the condensation of 2-aminobenzothiazole, ethyl acetoacetate, and benzaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. Both methods have been used to synthesize N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide with high yields and purity.
科学的研究の応用
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 has been shown to be overexpressed in many types of cancer, making it a potential target for cancer therapy. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising anti-cancer agent. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to inhibit CK2 activity and reduce the accumulation of beta-amyloid in Alzheimer's disease models, making it a potential therapeutic agent for this disease. In viral infections, CK2 has been shown to be involved in the replication of many viruses, including HIV and HCV. N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide has been shown to inhibit CK2 activity and reduce viral replication, making it a potential antiviral agent.
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(15-11-12-5-1-2-6-13(12)19(23)24-15)20-10-9-17-21-14-7-3-4-8-16(14)25-17/h1-8,15H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFNOPLNTUWCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B7515542.png)
![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)
![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
